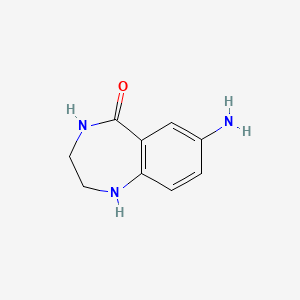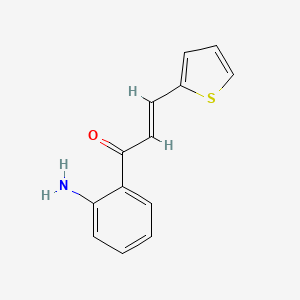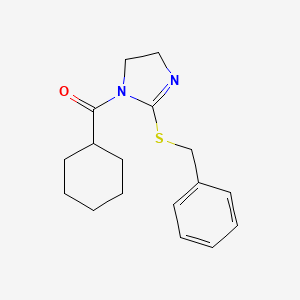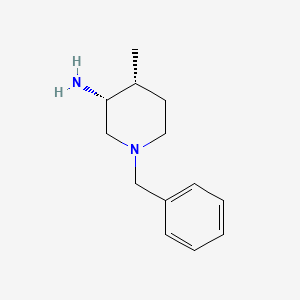
7-Amino-1,2,3,4-tetrahidro-1,4-benzodiazepin-5-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the benzodiazepine family, which is known for its significant pharmacological activities. This compound is characterized by a benzene ring fused to a diazepine ring, with an amino group at the 7th position and a keto group at the 5th position.
Aplicaciones Científicas De Investigación
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It serves as a tool for studying the biological activities of benzodiazepines.
Medicine: This compound is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which is a reductive amination process. In this reaction, benzaldehyde is reacted with formamide in the presence of a reducing agent such as formic acid . This method is known for its simplicity and high yield.
Another approach involves the intramolecular amide bond formation from an intermediate amino acid. This intermediate can be obtained either by reductive alkylation of a variety of amines with N-Boc,N-Me-ortho-formyl-Phe or by reductive amination of a variety of aldehydes with N-Boc-ortho-aminomethyl-Phe .
Industrial Production Methods
Industrial production of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves large-scale application of the Leuckart reaction due to its cost-effectiveness and scalability. The reaction conditions are optimized to achieve high purity and yield, making it suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The amino group at the 7th position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which have significant pharmacological properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful for treating anxiety and seizures .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its amino group at the 7th position and keto group at the 5th position make it a valuable intermediate for synthesizing various benzodiazepine derivatives .
Propiedades
IUPAC Name |
7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYVPZBESYMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea](/img/structure/B2514204.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)




![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)

![4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2514223.png)
